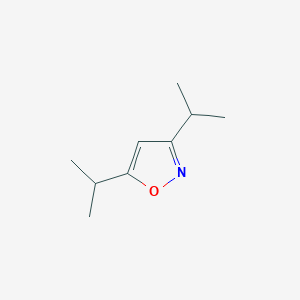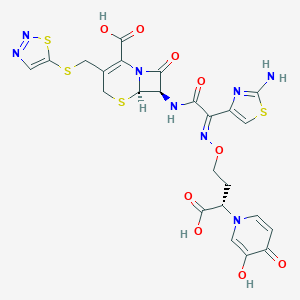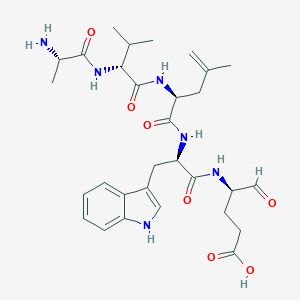![molecular formula C5H4N4O2 B159611 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione CAS No. 128850-53-3](/img/structure/B159611.png)
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Übersicht
Beschreibung
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is a chemical compound with the molecular formula C5H5N5 . It is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, and 4-Aminopyrazolopyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione can be viewed using computational chemistry tools . The 3D structure provides insights into the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione are complex and can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione can be determined using various analytical techniques . For instance, its molecular weight is 135.1267 .Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation Studies
- Electrochemical Behavior : The electrochemical oxidation of 1H-Pyrazolo[3,4-d]pyrimidine derivatives, specifically oxipurinol, was studied using a pyrolytic graphite electrode. This research revealed intricate electrochemical behaviors, including multiple oxidation peaks and reaction pathways, leading to a variety of products such as alloxan and uracil-5-carboxylic acid (Dryhurst, 1976).
Chemical Synthesis Advancements
- N-N and N-O Bond Formation : 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives have been synthesized efficiently through iodobenzene diacetate-promoted intramolecular N-N bond coupling, expanding the synthetic methods for this chemical class (Monguchi, Hattori, & Maegawa, 2009).
- Nucleoside Synthesis : Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-3-one nucleosides, as congeners of guanosine and adenosine, demonstrates its potential in creating nucleoside analogs (Anderson et al., 1990).
Biological Activity Studies
- Antibacterial Properties : Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives, synthesized via a one-pot method, exhibited in vitro antibacterial activities, highlighting the biological potential of these compounds (Bazgir, Khanaposhtani, & Soorki, 2008).
- Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have shown affinity for A1 adenosine receptors, underscoring their relevance in medicinal chemistry and potential pharmacological applications (Harden, Quinn, & Scammells, 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)8-9-5(2)11/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMZZEWZIKXSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343796 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
CAS RN |
128850-53-3 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)







![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)